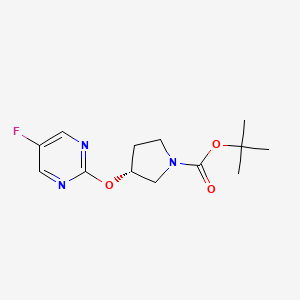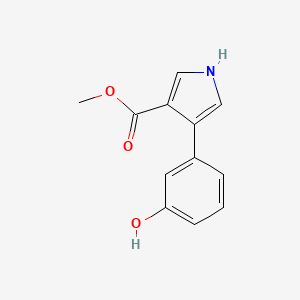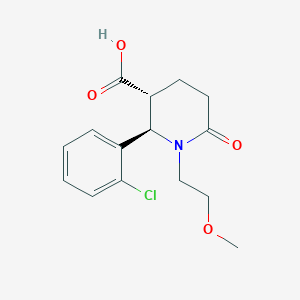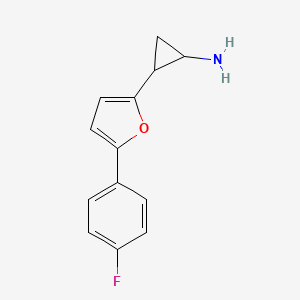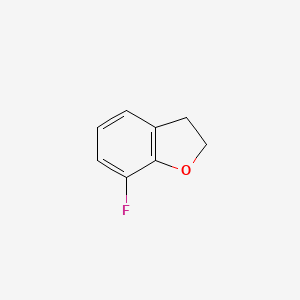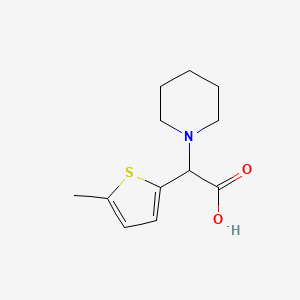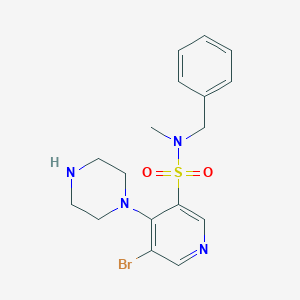
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯是一种属于恶唑家族的化合物。该化合物以其恶唑环上连接的溴甲基、三氟甲基和乙酯基团为特征。它被用于各种化学反应,并在科学研究中具有应用,特别是在有机合成和药物化学领域。
准备方法
合成路线和反应条件
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯的合成通常涉及以下步骤:
恶唑环的形成: 恶唑环可以通过涉及适当前体的环化反应合成,例如α-卤代酮和酰胺。
溴甲基的引入: 可以使用N-溴代丁二酰亚胺(NBS)作为溴化剂,通过溴化反应引入溴甲基。
三氟甲基的添加: 可以使用三氟甲基化试剂,通过亲核取代反应引入三氟甲基。
酯化: 最后一步涉及将羧酸基团与乙醇酯化,形成乙酯。
工业生产方法
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯可以进行各种化学反应,包括:
亲核取代: 溴甲基可以被亲核试剂取代,例如胺、硫醇或醇盐。
氧化: 该化合物可以被氧化形成相应的恶唑衍生物。
还原: 还原反应可以将酯基转化为醇,或将恶唑环转化为更饱和的杂环。
常见试剂和条件
亲核取代: 常见试剂包括叠氮化钠、硫醇钾和醇盐钠。典型条件包括极性非质子溶剂,例如二甲基甲酰胺(DMF)或二甲基亚砜(DMSO)。
氧化: 可以在酸性或碱性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用胺进行亲核取代可以产生胺取代的恶唑衍生物,而氧化可以产生恶唑羧酸。
科学研究应用
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯在科学研究中有多种应用:
有机合成: 它作为合成更复杂分子的构建块,包括药物和农用化学品。
药物化学: 该化合物用于开发潜在的候选药物,特别是针对特定酶或受体的药物。
生物学研究: 它可以用作探针来研究生物学途径和机制,特别是那些涉及溴甲基和三氟甲基的途径。
材料科学: 该化合物用于合成具有独特性能的新型材料,例如有机发光二极管 (OLED) 和聚合物。
作用机制
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯的作用机制取决于其具体应用。在药物化学中,该化合物可以通过以下方式起作用:
抑制酶: 溴甲基可以与酶活性位点的残基形成共价键,导致抑制。
调节受体: 三氟甲基可以增强该化合物与某些受体的结合亲和力,从而调节其活性。
改变生物学途径: 该化合物可以与各种分子靶点相互作用,影响生物学途径和过程。
相似化合物的比较
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯可以与其他类似化合物进行比较,例如:
2-氯甲基-4-(三氟甲基)恶唑-5-羧酸乙酯: 结构相似,但用氯甲基代替溴甲基。
2-(溴甲基)-4-甲基-恶唑-5-羧酸乙酯: 结构相似,但用甲基代替三氟甲基。
2-(溴甲基)-4-(三氟甲基)噻唑-5-羧酸乙酯: 结构相似,但用噻唑环代替恶唑环。
独特性
2-(溴甲基)-4-(三氟甲基)恶唑-5-羧酸乙酯中同时存在溴甲基和三氟甲基,使其独一无二,因为这些基团可以显着影响该化合物的反应性、稳定性和生物活性。特别是三氟甲基可以提高该化合物的亲脂性和代谢稳定性,使其成为药物设计中一个有价值的支架。
属性
分子式 |
C8H7BrF3NO3 |
|---|---|
分子量 |
302.04 g/mol |
IUPAC 名称 |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
InChI 键 |
UDRPEMGPUNDNJQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(O1)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)




